molecular formula C25H27O3P B12748130 diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite CAS No. 71002-28-3

diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

Cat. No.: B12748130
CAS No.: 71002-28-3
M. Wt: 406.5 g/mol
InChI Key: NWIHFAZZKYMVNU-UHFFFAOYSA-N
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Description

Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetracyclic framework, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite typically involves a multi-step process. One common method includes the Diels-Alder reaction of allylacetylene with cyclopentadiene to form the tetracyclic core . Subsequent functionalization steps introduce the phosphite and diphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphite group to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphite group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves its interaction with molecular targets through its phosphite group. This group can participate in coordination with metal ions, facilitating catalytic processes. The tetracyclic core provides structural stability, allowing the compound to maintain its reactivity under various conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is unique due to its combination of a stable tetracyclic core and reactive phosphite group. This combination allows for versatile applications in various fields, distinguishing it from simpler cyclic compounds.

Properties

CAS No.

71002-28-3

Molecular Formula

C25H27O3P

Molecular Weight

406.5 g/mol

IUPAC Name

diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

InChI

InChI=1S/C25H27O3P/c1-3-7-21(8-4-1)27-29(28-22-9-5-2-6-10-22)26-16-20-14-19-15-23(20)25-18-12-11-17(13-18)24(19)25/h1-12,17-20,23-25H,13-16H2

InChI Key

NWIHFAZZKYMVNU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1COP(OC3=CC=CC=C3)OC4=CC=CC=C4)C5C2C6CC5C=C6

Origin of Product

United States

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